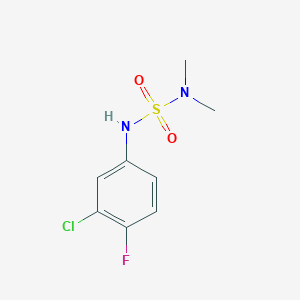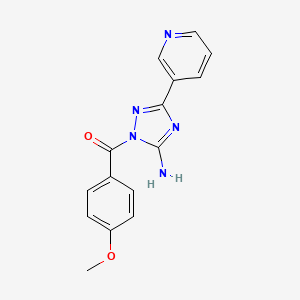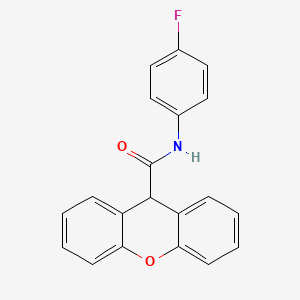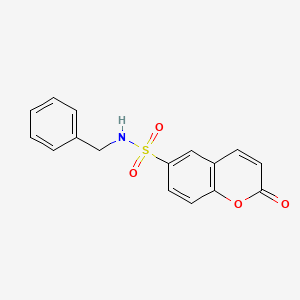![molecular formula C20H18O3 B5856046 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as DBCO-coumarin, is a synthetic compound that has gained attention in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen involves the reaction of the vinyl group with azide-functionalized biomolecules via the CuAAC reaction. This reaction forms a stable triazole linkage between the biomolecule and the fluorescent probe, allowing for specific labeling and visualization.
Biochemical and Physiological Effects
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has no known biochemical or physiological effects on cells or tissues. It is non-toxic and has been shown to have minimal interference with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen as a fluorescent probe is its high selectivity for azide-functionalized biomolecules. This allows for specific labeling and visualization of target biomolecules in live cells and tissues. Additionally, its fluorescence properties make it a useful tool for imaging and tracking biological processes.
One limitation of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is its relatively low quantum yield and photostability compared to other fluorescent probes. This can result in decreased signal intensity and shorter imaging times.
Direcciones Futuras
For the use of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in scientific research include the development of more efficient synthesis methods and the improvement of its fluorescence properties. Additionally, its use in combination with other fluorescent probes and imaging techniques may provide new insights into biological processes. Finally, the application of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in drug discovery and development may provide new opportunities for targeted therapies.
Métodos De Síntesis
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with 4-vinylbenzyl chloride and subsequent reactions with 3,4-dimethylphenyl magnesium bromide and copper (I) iodide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has been widely used in scientific research as a fluorescent probe for bioconjugation. It has been shown to selectively react with azide-functionalized biomolecules, such as proteins, DNA, and RNA, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the labeling and visualization of specific biomolecules in live cells and tissues.
Propiedades
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-17-9-10-18-13(2)14(3)20(21)23-19(18)11-17/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHFXDNCECXTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)



![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)
